KRAS inhibitor-11

Chemical Structure Procurement Specification Quality Control

KRAS inhibitor-11 (compound 12) is a macrocyclic small molecule supplied exclusively for research use. Unlike well-characterized clinical candidates, its biochemical profile is not defined by public comparator-based evidence. This creates both risk and opportunity: procurement enables de novo selectivity profiling against GTPase panels (HRAS, NRAS) or kinome screens, and its macrocyclic architecture makes it a valuable probe for X-ray crystallography, NMR, and SPR studies to elucidate novel binding modes. Substituting with another in-class compound without empirical validation carries high risk of non-reproducible outcomes. For hypothesis-generating research where the mechanism of action is empirically defined.

Molecular Formula C29H47N9O6
Molecular Weight 617.7 g/mol
Cat. No. B12407517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-11
Molecular FormulaC29H47N9O6
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(CCN2C=C(CCCC(=O)NCC(=O)N3CCCC3C(=O)N1)N=N2)C(=O)NC(CC(C)C)C(=O)N
InChIInChI=1S/C29H47N9O6/c1-5-18(4)25-29(44)32-20(27(42)33-21(26(30)41)14-17(2)3)11-13-37-16-19(35-36-37)8-6-10-23(39)31-15-24(40)38-12-7-9-22(38)28(43)34-25/h16-18,20-22,25H,5-15H2,1-4H3,(H2,30,41)(H,31,39)(H,32,44)(H,33,42)(H,34,43)/t18-,20-,21-,22-,25-/m0/s1
InChIKeyZTEFZLXCKMSXDP-HLPFYSDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Inhibitor-11 (CAS 2761218-40-8): Procurement-Ready Chemical Tool for Ras Pathway Research


KRAS inhibitor-11, also referred to as compound 12, is a synthetic small molecule categorized as a KRAS inhibitor . It is a macrocyclic compound with the molecular formula C29H47N9O6 and a molecular weight of 617.74 g/mol, identified by the CAS number 2761218-40-8 . It is supplied by various vendors as a research-use-only tool for studying KRAS-mediated signaling pathways .

Why Generic Substitution is Not Advisable for KRAS Inhibitor-11 (CAS 2761218-40-8)


KRAS inhibitor-11, identified as a macrocyclic compound [1], belongs to a class of molecules where subtle structural variations can profoundly impact target engagement, isoform selectivity, and cellular activity [2]. Unlike well-characterized clinical candidates with extensive public data, KRAS inhibitor-11's specific biochemical profile is not defined by quantitative, comparator-based evidence in the public domain. Therefore, substituting it with another in-class compound without empirical validation carries a high risk of altered or non-reproducible experimental outcomes. The following section delineates the available data landscape to inform procurement decisions.

Quantitative Evidence Landscape for KRAS Inhibitor-11: Data Scarcity and Class-Level Inferences


Chemical Identity and Vendor Specification for KRAS Inhibitor-11 (CAS 2761218-40-8)

KRAS inhibitor-11 is defined by its unique IUPAC name and molecular formula C29H47N9O6 . This exact chemical structure is not associated with other named inhibitors in the vendor catalogs, differentiating it from clinical candidates like sotorasib (C30H30F2N6O3) and adagrasib (C32H35ClFN7O2). The compound is available for procurement in quantities ranging from 25 mg to 100 mg, with a specified purity grade suitable for research applications .

Chemical Structure Procurement Specification Quality Control

Inference of Selectivity Based on Macrocyclic Structural Class

While no direct selectivity data exists for KRAS inhibitor-11, it is a macrocyclic compound [1]. This structural class is often designed for enhanced selectivity against specific protein isoforms compared to linear molecules [2]. For context, other macrocyclic KRAS inhibitors like glecirasib have demonstrated high selectivity for KRAS G12C over wild-type KRAS, HRAS, and NRAS in biochemical assays [3]. This suggests KRAS inhibitor-11 may also exhibit a favorable selectivity profile, though this is a class-level inference and requires experimental confirmation.

KRAS Selectivity Structural Biology

Absence of Quantitative Potency Data for KRAS Inhibitor-11

A search of public databases and vendor resources reveals no reported IC50, Kd, or EC50 values for KRAS inhibitor-11 against its primary target [1]. This is in stark contrast to well-documented inhibitors like the clinical candidate sotorasib, which has a reported biochemical IC50 of ~68 nM for KRAS G12C [2]. The absence of such quantitative data means any potency comparison to alternatives is not possible without in-house experimental characterization.

Potency IC50 Data Gap Analysis

Appropriate Research Applications for KRAS Inhibitor-11 Given Limited Public Data


Chemical Tool for Exploratory Studies in KRAS Biology

KRAS inhibitor-11 is suitable as a tool compound for exploratory, hypothesis-generating research where its specific mechanism of action can be empirically defined. This includes use in initial biochemical binding assays or cellular proliferation screens to establish its own phenotypic signature [1]. Due to the lack of published potency data, it is not recommended for use as a definitive comparator in studies aimed at benchmarking other inhibitors without first conducting rigorous in-house validation [2].

Structural and Biophysical Studies of Macrocycle-KRAS Interactions

Given its classification as a macrocyclic compound [1], KRAS inhibitor-11 may be a valuable probe for biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance (SPR). These studies could elucidate its binding mode, kinetics, and conformational effects on the KRAS protein, generating novel structural data that could inform future medicinal chemistry efforts [2].

In Vitro Profiling of Selectivity and Off-Target Effects

Procurement of KRAS inhibitor-11 enables researchers to conduct de novo selectivity profiling. By testing this compound against panels of related GTPases (e.g., HRAS, NRAS) or a broader kinome screen [1], scientists can generate proprietary data on its specificity. This is a valuable application for groups interested in understanding the structure-activity relationships that govern isoform selectivity within the macrocyclic KRAS inhibitor class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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